7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol
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Overview
Description
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The final step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Chloroquinoline: Used as an antimalarial agent.
Sulfonylquinolines: Studied for their potential therapeutic applications.
Uniqueness
7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol is unique due to its specific combination of a quinoline core, sulfonyl group, and chlorophenyl ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61430-92-0 |
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Molecular Formula |
C15H10ClNO3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-4-6-12(7-5-11)21(19,20)13-8-3-10-2-1-9-17-14(10)15(13)18/h1-9,18H |
InChI Key |
QKGGVNVJVQFRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)N=C1 |
Origin of Product |
United States |
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